4-Fluorobenzoic acid, 4-chlorophenyl ester
Overview
Description
4-Fluorobenzoic acid, 4-chlorophenyl ester is an organic compound with the molecular formula C13H8ClFO2. This compound is a derivative of benzoic acid and is characterized by the presence of both fluorine and chlorine atoms on the aromatic ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorobenzoic acid, 4-chlorophenyl ester typically involves the esterification of 4-fluorobenzoic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzoic acid, 4-chlorophenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to yield 4-fluorobenzoic acid and 4-chlorophenol in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide can facilitate the reaction.
Reduction: LiAlH4 in dry ether is commonly used for reduction.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be employed for hydrolysis.
Major Products Formed:
Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.
Reduction: The primary product is the corresponding alcohol.
Hydrolysis: The products are 4-fluorobenzoic acid and 4-chlorophenol.
Scientific Research Applications
4-Fluorobenzoic acid, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: The compound may serve as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluorobenzoic acid, 4-chlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-fluorobenzoic acid and 4-chlorophenol, which can then participate in various biochemical pathways. The presence of fluorine and chlorine atoms can influence the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
4-Fluorobenzoic Acid: This compound lacks the ester linkage and has different reactivity and applications.
4-Chlorobenzoic Acid: Similar to 4-fluorobenzoic acid but with a chlorine atom instead of fluorine.
4-Fluorophenyl Acetate: An ester with a different acyl group, leading to varied chemical properties.
Uniqueness: 4-Fluorobenzoic acid, 4-chlorophenyl ester is unique due to the presence of both fluorine and chlorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity and its applications in synthesis and research.
Properties
IUPAC Name |
(4-chlorophenyl) 4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYRVRIHPWDBGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.